o-Aminoazotoluene

Catalog No.
S604903
CAS No.
97-56-3
M.F
C14H15N3
M. Wt
225.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
o-Aminoazotoluene

CAS Number

97-56-3

Product Name

o-Aminoazotoluene

IUPAC Name

2-methyl-4-[(2-methylphenyl)diazenyl]aniline

Molecular Formula

C14H15N3

Molecular Weight

225.29 g/mol

InChI

InChI=1S/C14H15N3/c1-10-5-3-4-6-14(10)17-16-12-7-8-13(15)11(2)9-12/h3-9H,15H2,1-2H3

InChI Key

PFRYFZZSECNQOL-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1N=NC2=CC(=C(C=C2)N)C

Solubility

less than 1 mg/mL at 70° F (NTP, 1992)
SOL IN ALCOHOL, ETHER, CHLOROFORM
SOL IN OILS & FATS
SOL IN ACETONE, CELLOSOLVE & TOLUENE
Water solubility= 7.64 mg/l at 25 °C (est)

Synonyms

o-Aminoazotoluene; 2-Aminoazotoluene; 2-Methyl-4-[2-(2-methylphenyl)diazenyl]-benzenamine; 2-Methyl-4-[(2-methylphenyl)azo]-benzenamine; Solvent Yellow 3; 4-o-Tolylazo-o-toluidine,; 2,3’-Dimethyl-4’-aminoazobenzene; 2-Methyl-4-[(2-methylphenyl)diazen

Canonical SMILES

CC1=CC=CC=C1N=NC2=CC(=C(C=C2)N)C

Historical Use in Carcinogenesis Research:

o-Aminoazotoluene (o-AT) has been historically used in scientific research, primarily in the field of carcinogenesis. Studies conducted in the mid-20th century demonstrated that o-AT could induce tumors in various animal models, including rats, mice, and rabbits. [Source: National Toxicology Program (NTP) - ] These findings played a significant role in the early understanding of how certain chemicals can cause cancer.

Limitations and Safety Concerns:

Alternative Research Methods:

With the development of more advanced and ethical research methods, alternative approaches have been adopted to study carcinogenesis. These alternatives include the use of cell cultures, computational modeling, and studies on non-carcinogenic chemicals that share similar properties with known carcinogens.

Current Research Applications:

While o-AT is no longer widely used in scientific research due to safety concerns, it may still be employed in specific research areas under strictly controlled conditions and with appropriate safety protocols. These applications may involve:

  • Studying the mechanisms of carcinogenesis: Researchers may use o-AT to investigate the specific cellular and molecular pathways involved in cancer development, with the aim of identifying potential targets for cancer prevention or treatment.
  • Developing methods for carcinogenicity testing: o-AT may be used as a positive control in carcinogenicity testing of other chemicals, helping to validate the testing methods and ensure their accuracy.

o-Aminoazotoluene is an azo compound characterized by its reddish-brown to golden crystalline form. It has a molecular formula of C₁₄H₁₅N₃ and a molecular weight of approximately 225.32 g/mol. The compound is primarily used as a dye and chemical intermediate in various applications. It is known for its low solubility in water (approximately 7 mg/L at 37°C) but is soluble in organic solvents such as alcohol and ether . The compound exhibits a melting point range of 101-102 °C and is sensitive to light, which can affect its stability .

Typical of azo compounds. It can undergo diazotization, where it reacts with sodium nitrite in the presence of hydrochloric acid to form diazonium salts. These salts can further react with various coupling agents to produce different azo dyes. Additionally, o-aminoazotoluene can participate in electrophilic aromatic substitution reactions due to the presence of its amino group, making it a versatile compound for synthesizing various derivatives .

The biological activity of o-aminoazotoluene has raised significant concerns due to its carcinogenic properties. Studies have shown that exposure to this compound can lead to tumor formation in various animal models, including liver tumors in mice and rats, as well as bladder cancer in hamsters . The International Agency for Research on Cancer has classified o-aminoazotoluene as a possible human carcinogen, highlighting the risks associated with its use and exposure .

Synthesis of o-aminoazotoluene typically involves the following steps:

  • Diazotization: O-methylaniline is treated with sodium nitrite and hydrochloric acid at controlled temperatures (around 28°C) to form a diazonium salt.
  • Coupling Reaction: The diazonium salt can then be coupled with other aromatic compounds or subjected to further reactions to form o-aminoazotoluene.
  • Purification: The crude product is purified through recrystallization from suitable solvents like alcohol .

o-Aminoazotoluene has several applications:

  • Dye Production: It serves as an intermediate in the manufacture of azo dyes, specifically used for coloring oils, fats, and waxes.
  • Chemical Intermediate: It is utilized in synthesizing other chemical compounds and dyes, including C.I. solvent red 24 and C.I. acid red 115 .
  • Research: Due to its biological activity, it is also studied for understanding mechanisms of carcinogenesis.

Interaction studies have focused on the reactivity of o-aminoazotoluene with various chemicals. The compound is known to form toxic gases when mixed with strong acids or oxidizing agents. Additionally, it exhibits potential explosive properties when exposed to certain conditions, making it essential to handle it with care during synthesis and application .

Several compounds share structural similarities with o-aminoazotoluene, particularly within the azo dye category. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
p-AminoazotolueneSimilar azo structureDifferent position of amino group
AnilineBasic structureLacks azo linkage
4-Aminobenzenesulfonic AcidContains sulfonic groupWater-soluble; used in dyeing
BenzidineAzo structureKnown carcinogen; used in dye production

Uniqueness of o-Aminoazotoluene: Unlike many similar compounds, o-aminoazotoluene's specific arrangement allows it to exhibit distinct biological activities and carcinogenic properties that are not universally shared among all azo compounds .

Physical Description

Reddish-brown to golden crystals; orangish red powder. Odorless. (NTP, 1992)

Color/Form

GOLDEN CRYSTALS
REDDISH-BROWN TO YELLOW CRYSTALS
YELLOW LEAVES FROM ALCOHOL

XLogP3

3.7

Boiling Point

Sublimes above 302° F (NTP, 1992)

Density

0.57 (NTP, 1992)

LogP

log Kow= 3.92 (est)

Appearance

Powder

Melting Point

214 to 216 °F (NTP, 1992)
101-102 °C

UNII

QHZ900P7ZA

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H350: May cause cancer [Danger Carcinogenicity]

MeSH Pharmacological Classification

Coloring Agents

Mechanism of Action

Increase in the chemical carcinogenicity of aromatic amines due to the presence of methyl groups and aromatic rings is examined. Based on the multistage process of carcinogenesis, data indicate that methyl groups and aromatic amines convert initiators into complete carcinogens. Experiments on rats with aromatic amines show that o-aminoazotoluene and 4-dimethylaminobenzene induce liver tumors. 4-Aminobenzene, considered a tumor initiator, also induces liver tumors in rats. The methyl groups are specifically active; 4-diethylaminobenzene is not carcinogenic whereas 4-dimethylaminobenzene is. Several studies with the aromatic hydrocarbons phenanthrene, chrysene, and benz(a)anthracene show them to be either noncarcinogenic, weakly carcinogenic, or tumor initiators. The methyl derivatives trimethylphenanthrene and 1,2,3,4-tetramethylphenanthrene are weak but not positive skin carcinogens in mice. 7,12-Dimethylbenz(a)anthracene is a very potent tumor promoter. Benzene rings also contribute to the carcinogenic process. It was concluded that in many cases the increase in carcinogenic activity after methyl groups are introduced into the molecule is due to tumor promoting rather than initiating activity.

Vapor Pressure

7.5X10-7 mm Hg at 25 °C (extrapolated)

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

97-56-3
41576-40-3
61550-68-3

Wikipedia

O-aminoazotoluene

Use Classification

Health Hazards -> Carcinogens

Methods of Manufacturing

POSSIBLY BY DIAZOTIZATION OF O-TOLUIDINE
PREPD FROM O-TOLUIDINE, SODIUM NITRITE, & HYDROCHLORIC ACID.

General Manufacturing Information

Benzenamine, 2-methyl-4-[2-(2-methylphenyl)diazenyl]-: ACTIVE
... ORTHO-AMINOAZOTOLUENE IS NOT USED IN FOODS, DRUGS, OR COSMETICS; THUS ITS MFR & TESTING DO NOT CONFORM TO RIGID CHEMICAL SPECIFICATIONS & ITS COMPOSITION VARIES TO MEET CUSTOMER ... REQUIREMENTS.
... NOT APPROVED FOR GENERAL FOOD USE IN ANY OF COUNTRIES SURVEYED.

Storage Conditions

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

WHEN PELLETS OF DIETHYLSTILBESTROL WERE IMPLANTED ALSO, INGESTION OF COLOR /ORTHO-AMINOAZOTOLUENE/ FOR ONLY 60 DAYS WAS SUFFICIENT TO PRODUCE MAXIMUM PERCENTAGE OF LIVER TUMORS (82%).

Dates

Modify: 2023-08-15

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